molecular formula C11H8ClNO3S B13061043 2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)aceticacid

2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)aceticacid

Cat. No.: B13061043
M. Wt: 269.70 g/mol
InChI Key: ZQSLNBCRHCSZLJ-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group and a hydroxythiazole moiety, making it a unique and potentially bioactive molecule .

Preparation Methods

The synthesis of 2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid typically involves the reaction of 4-chlorophenylacetic acid with thioamide derivatives under specific conditions. One common method includes the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out at room temperature, followed by purification through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, leading to the inhibition of certain biological pathways. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other thiazole-based drugs.

Comparison with Similar Compounds

2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid can be compared with other thiazole derivatives such as:

These compounds share the thiazole core but differ in their substituents and specific biological activities, highlighting the unique properties of 2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid.

Properties

Molecular Formula

C11H8ClNO3S

Molecular Weight

269.70 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C11H8ClNO3S/c12-7-3-1-6(2-4-7)11-13-10(16)8(17-11)5-9(14)15/h1-4,16H,5H2,(H,14,15)

InChI Key

ZQSLNBCRHCSZLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(S2)CC(=O)O)O)Cl

Origin of Product

United States

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